molecular formula C13H27ClN2O2S B6272937 N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride CAS No. 2060033-72-7

N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride

Cat. No. B6272937
CAS RN: 2060033-72-7
M. Wt: 310.9
InChI Key:
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

While the specific mechanism of action for “N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride” is not available, piperidine derivatives are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride involves the reaction of cyclohexanesulfonyl chloride with N-(3-aminopropyl)piperidine in the presence of a base to form N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide. This intermediate is then reacted with hydrochloric acid to form the final product, N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride.", "Starting Materials": [ "Cyclohexanesulfonyl chloride", "N-(3-aminopropyl)piperidine", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanesulfonyl chloride is added to a solution of N-(3-aminopropyl)piperidine in a suitable solvent (e.g. dichloromethane) in the presence of a base (e.g. triethylamine). The reaction mixture is stirred at room temperature for several hours to form N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide.", "Step 2: The resulting N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide is then dissolved in a suitable solvent (e.g. ethanol) and hydrochloric acid is added dropwise to the solution until the pH reaches around 2. The mixture is stirred at room temperature for several hours to form N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride.", "Step 3: The product is isolated by filtration, washed with a suitable solvent (e.g. ethanol), and dried under vacuum to obtain N-[2-(piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride as a white solid." ] }

CAS RN

2060033-72-7

Molecular Formula

C13H27ClN2O2S

Molecular Weight

310.9

Purity

95

Origin of Product

United States

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